1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone
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Overview
Description
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidine and piperazine ring, which are common motifs in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone typically involves the reaction of 2,4-dimethylpiperazine with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-100°C and using solvents like dichloromethane or ethanol to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine or piperazine derivatives.
Scientific Research Applications
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antidepressant and antipsychotic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone
- (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone
- (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(pyrazin-2-yl)methanone
Uniqueness
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone is unique due to its specific combination of piperidine and piperazine rings, which confer distinct pharmacological properties. Its methoxyethanone moiety also contributes to its unique reactivity and interaction with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-13-10-16(2)8-9-18(13)11-14-4-6-17(7-5-14)15(19)12-20-3/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSEBHFIUYWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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